(1-(3-Nitrophenyl)-1H-1,2,3-triazol-4-YL)methanamine
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Overview
Description
1-[1-(3-NITROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a nitrophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[1-(3-NITROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE typically involves a multi-step process. One common method includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring. The nitrophenyl group is introduced through the use of 3-nitrophenyl azide, and the methanamine group is added via subsequent functionalization steps .
Chemical Reactions Analysis
1-[1-(3-NITROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[1-(3-NITROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-methanol These compounds share the triazole ring and nitrophenyl group but differ in their functional groups. The unique methanamine group in 1-[1-(3-NITROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9N5O2 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
[1-(3-nitrophenyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C9H9N5O2/c10-5-7-6-13(12-11-7)8-2-1-3-9(4-8)14(15)16/h1-4,6H,5,10H2 |
InChI Key |
CNTYXGOUYNGENM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=N2)CN |
Origin of Product |
United States |
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